

Org-26576: A Technical Overview of its Safety and Toxicity Profile

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Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471

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Introduction

Org-26576 is a novel small molecule that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] It belongs to the ampakine class of compounds, which act as positive allosteric modulators of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary mechanism of action of **Org-26576** is the enhancement of glutamatergic neurotransmission, a key pathway in synaptic plasticity and neuronal communication.[1] Animal studies demonstrated that **Org-26576** potentiates AMPA receptor function, leading to increased release of brain-derived neurotrophic factor (BDNF), and enhanced neuronal differentiation and survival.[3] Despite promising early-phase clinical trials, the development of **Org-26576** as an antidepressant was halted after it failed to meet its primary endpoints in a Phase II trial for MDD.[3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for **Org-26576** from both preclinical and clinical studies.

Preclinical Safety and Toxicology

Detailed preclinical toxicology reports for **Org-26576** are not publicly available. This is common for drug candidates that do not proceed to market. However, based on standard pharmaceutical development protocols and indirect mentions in published literature, a standard battery of preclinical safety and toxicology studies would have been conducted. These typically

include in vitro and in vivo assessments of general toxicology, genetic toxicology, safety pharmacology, and reproductive and developmental toxicity.

One publication notes that animal reproductive toxicity studies were completed, which subsequently allowed for the inclusion of women in clinical trials.[1] Preclinical studies in rats demonstrated a dose-dependent inhibition of locomotor hyperactivity.[2] Further animal studies indicated that **Org-26576**, in combination with stress, led to a significant increase in total BDNF mRNA levels in the hippocampus.[5]

Clinical Safety and Tolerability

The clinical safety and tolerability of **Org-26576** were evaluated in Phase I studies involving healthy volunteers (HVs) and patients with MDD.[1]

Maximum Tolerated Dose (MTD)

Two separate Phase I trials established the maximum tolerated dose (MTD) in different populations. In healthy volunteers, the MTD was determined to be 225 mg administered twice daily (bid).[1] Interestingly, in patients with MDD, the MTD was found to be double that of healthy volunteers, at 450 mg bid, despite both groups exhibiting comparable pharmacokinetic profiles.[1][6]

Adverse Events (AEs)

Org-26576 was generally well-tolerated in clinical trials.[1][6] The most frequently reported treatment-emergent adverse events were dose-dependent and consistent across both healthy volunteers and patient populations.

Table 1: Summary of Common Adverse Events Reported in Phase I Clinical Trials[1][2]

Adverse Event	Population	Notes
Dizziness	Healthy Volunteers & MDD Patients	Most common AE.
Nausea	Healthy Volunteers & MDD Patients	Frequently reported.
Feeling Drunk	Healthy Volunteers & MDD Patients	Common AE.
Headache	ADHD Patients	Frequently reported.
Somnolence	Healthy Volunteers	Occurred in $\geq 25\%$ of subjects in the active-treatment group.
Postural Dizziness	Healthy Volunteers	Occurred in $\geq 25\%$ of subjects in the active-treatment group.
Akathisia	MDD Patients	Reported in one subject at the highest dose (600 mg bid).

No clinically relevant safety issues were identified at any dose in either the healthy volunteer or MDD patient populations.^[1] In the MDD trial, two subjects discontinued due to adverse events: one taking **Org-26576** (akathisia at 600 mg bid) and one taking a placebo (tension headache).^[1] In the healthy volunteer study, at doses above 225 mg bid, there were discontinuations due to nausea, vomiting, and dizziness.^[1]

Pharmacokinetics

Org-26576 demonstrated rapid absorption and elimination.^[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug.^[1]

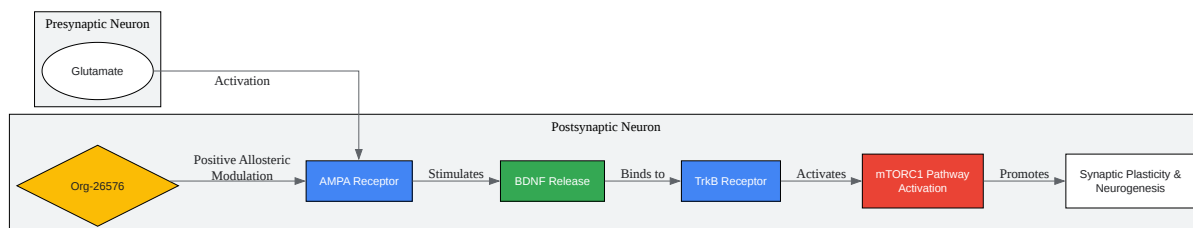
Table 2: Pharmacokinetic Parameters of **Org-26576** in Healthy Volunteers (Fasted State)^[1]

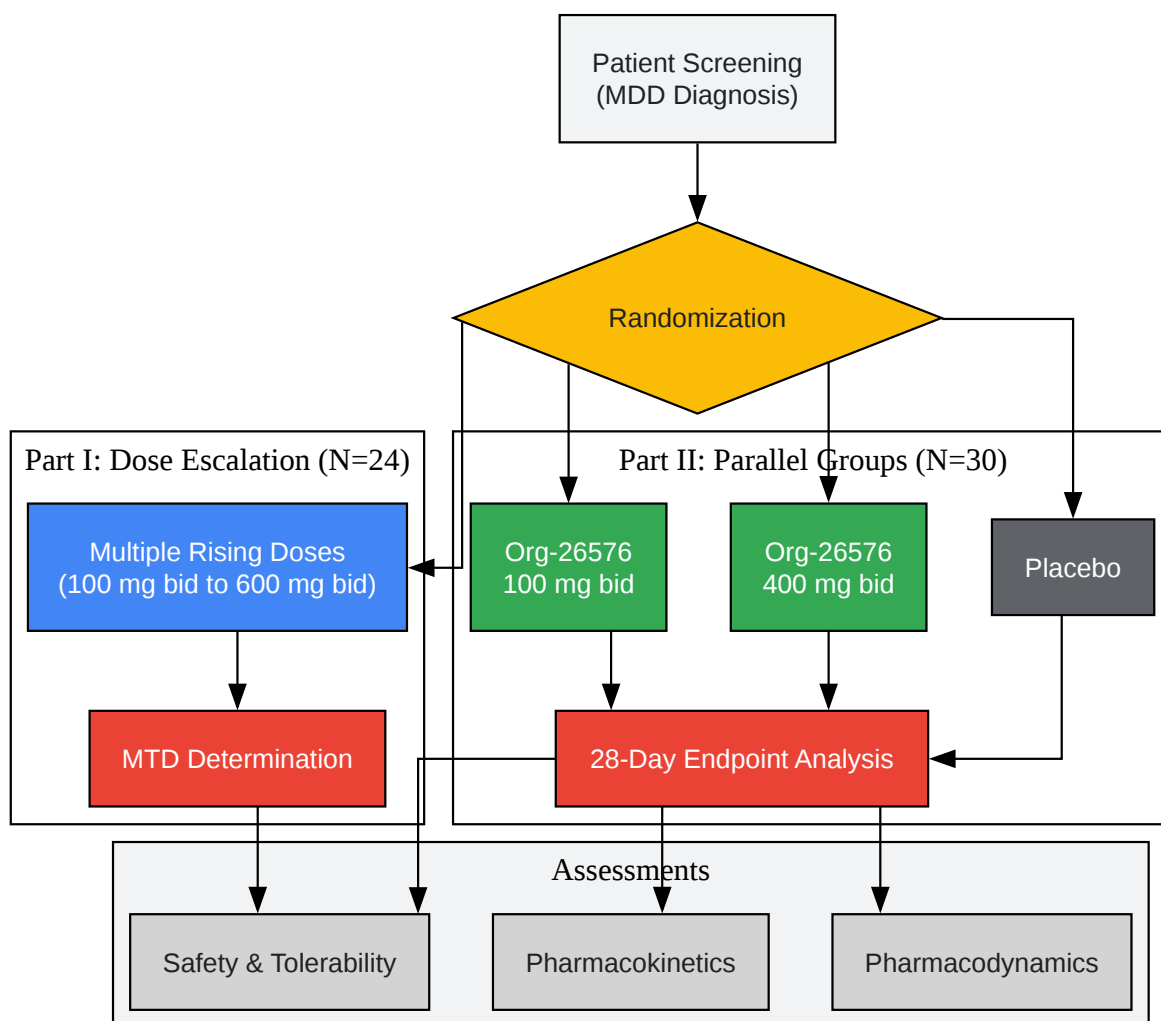
Parameter	Value	Description
Tmax	~0.5 hours	Time to reach maximum plasma concentration.
t1/2	~3 hours	Elimination half-life.

The intake of a high-fat meal prior to dosing had a notable impact on the pharmacokinetic profile of **Org-26576**, increasing the Tmax by approximately 40% and reducing the Cmax by about 50%.[1]

Mechanism of Action and Signaling Pathways

Org-26576 is a positive allosteric modulator of the AMPA receptor. By binding to an allosteric site on the receptor, it enhances the glutamate-mediated ion channel opening, thereby increasing excitatory neurotransmission. This modulation is believed to underlie its therapeutic potential. The downstream effects of AMPA receptor potentiation by **Org-26576** involve the enhancement of neurotrophic factor activity, particularly BDNF.[1] Activation of the BDNF pathway is linked to the mTORC1 signaling cascade, which plays a crucial role in synaptic plasticity and neurogenesis.





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